molecular formula C21H18O3 B037666 (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- CAS No. 119725-34-7

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)-

Cat. No. B037666
M. Wt: 318.4 g/mol
InChI Key: UINTUWKMGYICQF-UHFFFAOYSA-N
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Description

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- is a chiral compound that has gained significant attention in the field of chemistry due to its potential applications in various scientific research areas.

Mechanism Of Action

The mechanism of action of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- is not fully understood. However, it is believed that the compound interacts with specific enzymes or receptors in the body, leading to its biological effects.

Biochemical And Physiological Effects

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have antitumor activity, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- in lab experiments is its chiral nature, which makes it an excellent candidate for the synthesis of other chiral compounds. However, one of the limitations of using this compound is its complex synthesis method, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the research on (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)-. One potential direction is the development of new synthesis methods that could make the compound more accessible. Another potential direction is the exploration of its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research could be done to understand the mechanism of action of the compound and its interactions with specific enzymes and receptors in the body.

Synthesis Methods

The synthesis of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reduction of the corresponding ketone using a chiral reducing agent. The chiral reducing agent is used to control the stereochemistry of the final product.

Scientific Research Applications

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- has several potential applications in scientific research. One of the most significant applications is in the field of asymmetric synthesis. The chiral nature of this compound makes it an excellent candidate for the synthesis of other chiral compounds. It can also be used as a chiral auxiliary in various reactions to control the stereochemistry of the final product.

properties

CAS RN

119725-34-7

Product Name

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)-

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)

InChI Key

UINTUWKMGYICQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O

synonyms

beta-Hydroxy-alpha-phenyl-(1,1'-biphenyl)-4-propanoic acid, (R',R')-(-)-

Origin of Product

United States

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